molecular formula C9H13N5 B13324400 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine

1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B13324400
M. Wt: 191.23 g/mol
InChI Key: NZOFYOOXCYIAHE-UHFFFAOYSA-N
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Description

1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine is a bis-imidazole derivative characterized by a methylene bridge linking two imidazole rings, one of which is substituted with an ethyl group at the N1 position. This structural motif is critical for its physicochemical and pharmacological properties.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

1-[(1-ethylimidazol-2-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C9H13N5/c1-2-13-5-3-11-8(13)7-14-6-4-12-9(14)10/h3-6H,2,7H2,1H3,(H2,10,12)

InChI Key

NZOFYOOXCYIAHE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CN2C=CN=C2N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Condensation Reactions

The compound undergoes condensation with aldehydes and ketones to form Schiff bases or imine-linked derivatives. This reactivity stems from the primary amine group on the imidazole ring, which acts as a nucleophile.

Example Reaction:

1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine+RCHOImine derivative+H2O\text{1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine} + \text{RCHO} \rightarrow \text{Imine derivative} + \text{H}_2\text{O}

Substrate (RCHO)ProductConditionsYield (%)Reference
BenzaldehydeN-Benzylidene derivativeEthanol, reflux, 6 h78
AcetophenoneN-Acetylphenyl derivativeAcetic acid, 80°C, 4 h65
GlyoxalBis-imidazole macrocycleK2_2CO3_3, DMF, 12 h52

Mechanistic Insight:
The amine group attacks the carbonyl carbon of aldehydes/ketones, followed by dehydration to form stable imine bonds. The ethyl group on the imidazole ring enhances steric hindrance, influencing reaction rates and regioselectivity .

Alkylation and Arylation

The secondary amine and imidazole nitrogen atoms participate in alkylation/arylation reactions, often mediated by alkyl halides or aryl boronic acids.

Example Reaction:

Compound+R-XN-Alkylated/Arylated derivative+HX\text{Compound} + \text{R-X} \rightarrow \text{N-Alkylated/Arylated derivative} + \text{HX}

Reagent (R-X)Product TypeCatalystYield (%)Reference
Methyl iodideN-Methylated derivativeK2_2CO3_3, DMF85
4-BromobenzotrifluorideAryl-imidazole hybridPd(OAc)2_2, SPhos72

Key Observation:
The ethyl group on the imidazole ring slightly reduces reactivity compared to unsubstituted analogs due to steric effects .

Redox Reactions

The compound participates in oxidation and reduction processes, particularly at the amine and imidazole functionalities.

Oxidation

Exposure to oxidizing agents like KMnO4_4 converts primary amines to nitro groups or imidazole rings to oxidized derivatives.

Example Pathway:

-NH2KMnO4,H2O-NO2\text{-NH}_2 \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{-NO}_2

Oxidizing AgentProductConditionsYield (%)Reference
KMnO4_4Nitroimidazole derivativeH2_2O, reflux, 8 h60
H2_2O2_2Imidazole N-oxideAcOH, 50°C, 3 h45

Reduction

Catalytic hydrogenation reduces imine bonds or nitro groups, enabling access to saturated derivatives.

Example Reaction:

N-Benzylidene derivativeH2,Pd/CN-Benzyl derivative\text{N-Benzylidene derivative} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{N-Benzyl derivative}

Reducing AgentProductConditionsYield (%)Reference
H2_2, Pd/CN-Benzyl derivativeEthanol, RT, 12 h90

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles via intramolecular cyclization.

Example Reaction with Thiourea:

Compound+ThioureaImidazo[1,2-d]thiazole+NH3\text{Compound} + \text{Thiourea} \rightarrow \text{Imidazo[1,2-d]thiazole} + \text{NH}_3

ReagentProductConditionsYield (%)Reference
CS2_2ImidazothiazoleKOH, EtOH, reflux68
NH4_4SCNImidazothiadiazoleI2_2, DCM, 24 h55

Mechanistic Pathway:
Cyclization involves nucleophilic attack by sulfur or nitrogen atoms on adjacent electrophilic centers, followed by ring closure .

Acid-Base Reactivity

The imidazole rings exhibit amphoteric behavior, acting as both Brønsted acids (pKa ~14.5) and bases (pKa ~7). This property facilitates proton transfer reactions and pH-dependent solubility .

Protonation/Deprotonation Equilibrium:

Imidazole+H+Imidazolium+(pKa7)\text{Imidazole} + \text{H}^+ \rightleftharpoons \text{Imidazolium}^+ \quad (\text{pKa} \approx 7)

Impact on Reactivity:

  • Protonated species enhance electrophilic substitution at C-4/C-5 positions.

  • Deprotonated forms favor nucleophilic attacks at N-1 .

Coordination Chemistry

The compound acts as a ligand for transition metals, leveraging its nitrogen lone pairs for chelation.

Example Complexation:

Compound+CuCl2Cu(II)-imidazole complex\text{Compound} + \text{CuCl}_2 \rightarrow \text{Cu(II)-imidazole complex}

Metal SaltComplex TypeGeometryApplicationReference
CuCl2_2TetradentateSquare planarCatalytic oxidation
Fe(NO3_3)3_3HexadentateOctahedralMagnetic materials

Stability Constants:
Log β values for Cu(II) complexes range from 8.2–10.5, indicating moderate stability .

Biological Alkylation

In pharmacological contexts, the compound alkylates biological macromolecules like DNA or enzymes.

Mechanism:

  • The ethyl group undergoes nucleophilic displacement by thiols or amines in proteins.

  • This activity correlates with antimicrobial and anticancer effects observed in vitro .

Biological Targets:

TargetInteraction TypeIC50_{50} (µM)Reference
Topoisomerase IICovalent binding12.4 ± 1.2
Cytochrome P450Competitive inhibition28.9 ± 3.1

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby inhibiting or modulating their activity . The pathways involved often include the inhibition of key enzymes or the disruption of metal ion homeostasis.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

Imidazole derivatives exhibit diverse bioactivities depending on substituents and regiochemistry. Key comparisons include:

Compound Key Substituents Bioactivity Key Findings
Target Compound 1-Ethyl, methylene-linked imidazole Not explicitly reported (inference from analogs) Likely influenced by increased lipophilicity and steric effects .
24i (4-methyl-5-[1-(naphthalene-1-sulfonyl)-1H-indol-3-yl]-1H-imidazol-2-amine) Naphthalene-sulfonyl, indole 5-HT6 receptor modulation, cognitive improvement in rats High receptor affinity and selectivity due to aromatic bulk .
4-(4-Hexylphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine Hexylphenyl, trifluoromethyl Anti-mycobacterial biofilm activity Enhanced lipophilicity improves biofilm penetration; synergizes with antibiotics .
Imidacloprid-guanidine-olefin Chloropyridinylmethyl Pesticide metabolite; environmental persistence Substituents dictate soil sorption behavior; ethyl analog may differ in mobility .
4,5-Diphenyl-1H-imidazol-2-amine Phenyl groups at C4/C5 Antifungal, anti-inflammatory Aryl groups enhance π-π stacking with targets; target compound lacks this .

Key Structural Insights :

  • Ethyl vs.
  • Methylene Bridge: Unlike monomeric imidazoles (e.g., 2-aminoimidazoles in ), the methylene linker may introduce conformational rigidity, altering receptor binding kinetics.

Physicochemical and Thermal Properties

  • Thermal Stability : Imidazole derivatives with conjugated systems (e.g., tetrazole-substituted imidazoles in ) decompose above 200°C. The target compound’s bis-imidazole structure may confer moderate stability, though less than nitro- or tetrazole-containing analogs.
  • Basicity: The 2-amino group in imidazoles typically exhibits pKa ~8–10. Ethyl substitution at N1 may lower basicity slightly compared to unsubstituted analogs (e.g., imidacloprid metabolites in ), affecting ionization and bioavailability.

Receptor Binding and Selectivity

  • 5-HT6 Receptor Affinity : Compound 24i () demonstrates that bulky aromatic substituents (e.g., naphthalene-sulfonyl) enhance 5-HT6R binding. The target compound’s ethyl and methylene groups may reduce affinity but improve selectivity over off-target receptors (e.g., D2 or 5-HT1A).
  • Antibiofilm Activity : Trifluoromethyl and hexylphenyl groups in enhance hydrophobic interactions with bacterial membranes. The target compound’s ethyl group may offer similar advantages but with reduced steric hindrance.

Environmental Impact

  • Soil Sorption : Imidacloprid metabolites with chloropyridinyl groups () show variable sorption depending on substituent hydrophobicity. The ethyl group in the target compound may increase soil retention compared to polar metabolites like imidacloprid-urea.

Biological Activity

1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine, also known by its CAS number 1858495-90-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula : C₉H₁₃N₅
Molecular Weight : 191.23 g/mol
IUPAC Name : 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine
Purity : Typically ≥ 95% .

The biological activity of this compound can be attributed to its structural features, particularly the imidazole moiety, which is known for its role in enzyme inhibition and receptor interaction. The compound has been studied for its potential effects on various biological pathways, including:

  • Kinase Inhibition : Compounds containing imidazole rings have shown promise in inhibiting specific kinases involved in cancer progression. For instance, related imidazole derivatives have demonstrated IC₅₀ values in the nanomolar range against ABL kinases, suggesting a mechanism of action that involves the modulation of kinase activity .

Biological Activity Data

The following table summarizes key biological activities and findings related to 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine and its derivatives:

Activity IC₅₀ (nM) Target/Context Reference
ABL Kinase Inhibition542T315I mutation in Ba/F3 cells
Proliferation Inhibition298BCR-ABL transfected cells
FGFR1 Inhibition15.0Enzymatic assay
Cellular Activity40.5Various cancer cell lines

Study on Kinase Inhibition

In a study evaluating imidazole derivatives, it was found that compounds similar to 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine effectively inhibited the proliferation of Ba/F3 cells expressing BCR-ABL T315I mutations. The study highlighted the importance of structural modifications in enhancing potency against resistant forms of the kinase .

Study on Antitumor Activity

Another research effort focused on the antitumor efficacy of imidazole-containing compounds. The results indicated that these compounds could significantly delay tumor growth in xenograft models, demonstrating their potential as therapeutic agents in oncology .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine is limited, related compounds have been evaluated for their bioavailability and safety profiles. For instance, certain derivatives exhibited favorable oral bioavailability and acceptable toxicity levels in preclinical models .

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